Ethyl 4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)benzoate
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Overview
Description
ETHYL 4-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]BENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a cyclopentane ring and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]BENZOATE typically involves a multi-step process. One common method starts with the preparation of 4-methylphenylcyclopentanamine, which is then reacted with ethyl 4-aminobenzoate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ETHYL 4-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]BENZOATE may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
ETHYL 4-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 4-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]BENZOATE can be compared with other similar compounds such as:
Ethyl 4-(4-methylphenyl)-4-pentenoate: Known for its antiviral properties.
Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate: Synthesized via the Biginelli reaction and studied for its biological activities.
The uniqueness of ETHYL 4-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]BENZOATE lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H25NO3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl 4-[[1-(4-methylphenyl)cyclopentanecarbonyl]amino]benzoate |
InChI |
InChI=1S/C22H25NO3/c1-3-26-20(24)17-8-12-19(13-9-17)23-21(25)22(14-4-5-15-22)18-10-6-16(2)7-11-18/h6-13H,3-5,14-15H2,1-2H3,(H,23,25) |
InChI Key |
YUJSAUWTVPYEJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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